Allyltris(trimethylsilyloxy)silane
Overview
Description
Allyltris(trimethylsilyloxy)silane: is an organosilicon compound with the molecular formula C12H32O3Si4. It is a colorless to almost colorless clear liquid that is insoluble in water. This compound is known for its unique properties and applications in organic synthesis, particularly in radical allylation reactions.
Mechanism of Action
Target of Action
The primary target of Allyltris(trimethylsilyloxy)silane are organic halides . Organic halides are organic compounds containing halogens. They are often used in chemical synthesis because they react readily with nucleophiles to form new bonds .
Mode of Action
This compound interacts with its targets through a free radical mechanism . The presence of three trimethylsilyl groups on the silicon could enhance the homolytic dissociation of a Si–C bond in the β-silylalkyl radical . This results in the allylation of the halides .
Biochemical Pathways
The compound is known to participate in reactions involvingfree radicals . Free radicals are highly reactive due to the presence of unpaired electrons, and they play a crucial role in many chemical reactions.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature .
Result of Action
The result of the action of this compound is the allylation of organic halides . Allylation is a chemical reaction where an allyl group is added to a molecule. This can significantly alter the molecule’s chemical properties and reactivity .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be stored under inert gas to maintain its stability . Furthermore, the reaction of this compound with organic halides occurs under free radical conditions , which can be influenced by factors such as temperature and pressure.
Biochemical Analysis
Biochemical Properties
Allyltris(trimethylsilyloxy)silane plays a significant role in biochemical reactions, particularly as a radical allylating agent for organic halides . The compound interacts with various enzymes, proteins, and other biomolecules, enhancing the homolytic dissociation of a Si–C bond in the β-silylalkyl radical . This interaction is crucial for the allylation of halides, resulting in moderate to good yields . The presence of three trimethylsilyl groups on the silicon atom is a key factor in these interactions, as it facilitates the dissociation process .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by participating in radical-based transformations, which can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to generate radicals under specific conditions allows it to modify cellular components, leading to changes in cellular behavior and function . These effects are particularly evident in cells involved in organic synthesis and biochemical research .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a radical allylating agent. The compound exerts its effects by enhancing the homolytic dissociation of a Si–C bond in the β-silylalkyl radical . This process is facilitated by the presence of three trimethylsilyl groups on the silicon atom, which weakens the Si–C bond and promotes radical formation . The generated radicals then participate in various biochemical reactions, including the allylation of organic halides . This mechanism is crucial for the compound’s effectiveness in organic synthesis and biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under inert gas conditions and is sensitive to moisture . Over time, the compound may degrade, leading to changes in its effectiveness and impact on cellular processes . Long-term studies in both in vitro and in vivo settings are necessary to fully understand these temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced biochemical reactions and improved cellular function . At higher doses, toxic or adverse effects may be observed . These threshold effects are important for determining the optimal dosage for various applications . Studies in animal models have shown that careful dosage management is crucial to avoid potential toxicity and achieve desired outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to radical-based transformations . The compound interacts with enzymes and cofactors that facilitate the formation and utilization of radicals in biochemical reactions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical research and organic synthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation can affect its activity and function in various cellular compartments . Studies have shown that this compound is insoluble in water and requires specific conditions for effective transport and distribution . These factors are important for understanding the compound’s behavior in biological systems .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications . The compound may be directed to specific compartments or organelles within the cell, where it exerts its effects on biochemical reactions and cellular processes . Understanding the subcellular localization of this compound is crucial for optimizing its use in research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyltris(trimethylsilyloxy)silane can be synthesized through a two-step process:
Reaction of Methacrolein with Trimethylchlorosilane: This step generates an acryl organosilicon compound.
Reaction with Hydrochlorosilane: The product from the first step is then reacted with hydrochlorosilane to form this compound.
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis typically involves standard organic synthesis techniques under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Allyltris(trimethylsilyloxy)silane primarily undergoes radical allylation reactions. It can react with organic halides under free radical conditions, resulting in the allylation of the halides .
Common Reagents and Conditions:
Reagents: Organic halides
Conditions: Free radical conditions, often involving radical initiators such as azo compounds or organic peroxides.
Major Products: The major products formed from these reactions are allylated organic compounds, which can be used in further synthetic applications.
Scientific Research Applications
Allyltris(trimethylsilyloxy)silane has several applications in scientific research:
Organic Synthesis: It is used as a radical allylating agent for organic halides, enhancing the homolytic dissociation of the Si-C bond in the β-silylalkyl radical.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific characteristics.
Pharmaceuticals: It can be used in the synthesis of complex organic molecules that are potential pharmaceutical candidates.
Comparison with Similar Compounds
Tris(trimethylsilyl)silane: This compound is also used in radical-based transformations and has similar properties to Allyltris(trimethylsilyloxy)silane.
Tributyltin Hydride: Another reducing agent used in radical mechanisms, though it is more toxic and less environmentally friendly compared to silanes.
Uniqueness: this compound is unique due to its ability to enhance the homolytic dissociation of the Si-C bond, making it a highly effective allylating agent in organic synthesis. Its relatively low toxicity compared to other radical initiators like tributyltin hydride also makes it a more attractive option for various applications .
Properties
IUPAC Name |
trimethyl-[prop-2-enyl-bis(trimethylsilyloxy)silyl]oxysilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32O3Si4/c1-11-12-19(13-16(2,3)4,14-17(5,6)7)15-18(8,9)10/h11H,1,12H2,2-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAXVXQTTCIZHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](CC=C)(O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32O3Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619785 | |
Record name | 1,1,1,5,5,5-Hexamethyl-3-(prop-2-en-1-yl)-3-[(trimethylsilyl)oxy]trisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7087-21-0 | |
Record name | 1,1,1,5,5,5-Hexamethyl-3-(prop-2-en-1-yl)-3-[(trimethylsilyl)oxy]trisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyltris(trimethylsilyloxy)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.